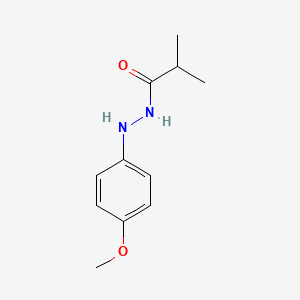

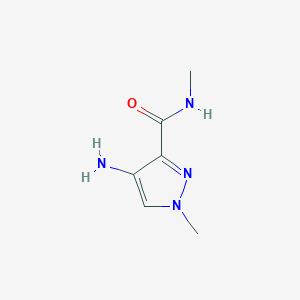

N'-(4-methoxyphenyl)isobutyrohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N'-(4-methoxyphenyl)isobutyrohydrazide" involves various organic reactions. For instance, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was achieved by reacting equimolar equivalents of a triazole carbohydrazide and indoline-2,3-dione under acidic conditions in boiling ethanol . Similarly, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized from an acid-catalyzed reaction of a triazole carbohydrazide and 4-methoxybenzaldehyde . These methods indicate that the synthesis of hydrazide compounds often involves condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT. For example, the structure of a related compound was determined by X-ray single crystal diffraction and showed that the crystal has two independent molecules in the asymmetric unit . The molecular geometry of another compound was optimized using DFT and compared with experimental data . These studies provide insights into the molecular conformations and the spatial arrangement of atoms within the compounds.

Chemical Reactions Analysis

The chemical reactivity of hydrazide compounds can be inferred from their functional groups. The hydrazide moiety is known for its nucleophilicity, which allows it to participate in various chemical reactions, such as condensation to form Schiff bases . The methoxy group can influence the electronic properties of the phenyl ring, potentially affecting the reactivity of the compound. However, specific chemical reactions involving "N'-(4-methoxyphenyl)isobutyrohydrazide" are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N'-(4-methoxyphenyl)isobutyrohydrazide" can be deduced from their molecular structures and functional groups. The presence of aromatic rings and methoxy groups suggests that these compounds may have moderate polarity and could exhibit properties such as solubility in organic solvents. The crystallographic data provided for a related compound indicates that hydrogen bonding plays a significant role in the crystal packing, which could influence the compound's melting point and solubility . Theoretical calculations, such as those for vibrational frequencies and molecular electrostatic potential distribution, provide additional information on the physical properties of these molecules .

Applications De Recherche Scientifique

Antioxidant and Anticancer Activity

A study revealed that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibit significant antioxidant activity. The antioxidant activity of certain derivatives was found to be higher than ascorbic acid. Additionally, these compounds demonstrated anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds showing more cytotoxicity against U-87 than MDA-MB-231 (Tumosienė et al., 2020).

Cholinesterase Inhibitors

Research on novel derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols revealed their potential as cholinesterase inhibitors. These compounds showed excellent inhibitory potential against AChE and BChE enzymes, suggesting their utility in treating conditions like Alzheimer's disease (Arfan et al., 2018).

Corrosion Protection

In a study focusing on corrosion protection, a derivative, namely (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide, demonstrated significant inhibition efficiency for the corrosion of mild steel in HCl solution. This suggests its potential application in industrial corrosion protection (Paul et al., 2020).

Antimicrobial Activity

A study on hydrazides and ylidenhydrazides of 2-(5-(4-methoxyphenyl), (3,4,5-threemethoxyphenyl)-1,2,4-triazole-3-ilthio) acetate acids highlighted their antimicrobial properties. The introduction of a methoxyphenyl radical significantly increased the performance of antimicrobial activity, indicating their potential in pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).

Anticancer Potency

Research on N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives revealed their anticancer potency against various cancer cell lines, including human breast adenocarcinoma and human lung carcinoma. These compounds also showed anticholinesterase activity, indicating their potential in treating diseases such as cancer and Alzheimer's (Turan-Zitouni et al., 2018).

Serotonin Receptor Imaging

A study involving the evaluation of 18F-Mefway in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in humans showed that 18F-Mefway may be a good candidate PET radioligand for imaging serotonin receptors, despite showing lower DVR values than 18F-FCWAY (Choi et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

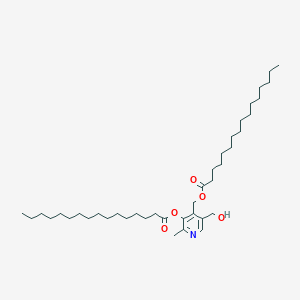

N'-(4-methoxyphenyl)-2-methylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRNYNAMRBMTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxyphenyl)isobutyrohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)